molecular formula C9H7F2NO4 B2386315 4-(Difluoromethyl)-3-methyl-5-nitrobenzoic acid CAS No. 2090712-49-3

4-(Difluoromethyl)-3-methyl-5-nitrobenzoic acid

Cat. No.: B2386315
CAS No.: 2090712-49-3
M. Wt: 231.155
InChI Key: XWRKECPKRLOSBZ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-methyl-5-nitrobenzoic acid is an organic compound characterized by the presence of a difluoromethyl group, a methyl group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-3-methyl-5-nitrobenzoic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be achieved using various reagents and catalysts. For example, the difluoromethylation of aromatic compounds can be accomplished using difluorocarbene reagents under mild conditions . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are designed to be efficient and cost-effective, utilizing advanced catalytic systems and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and electrophilic reagents for substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .

Major Products

The major products formed from these reactions include difluoromethylated aromatic compounds, amino derivatives, and various substituted benzoic acids .

Scientific Research Applications

4-(Difluoromethyl)-3-methyl-5-nitrobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-methyl-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

4-(Difluoromethyl)-3-methyl-5-nitrobenzoic acid can be compared with other similar compounds such as:

  • 3-(Difluoromethyl)-4-methyl-5-nitrobenzoic acid
  • 4-(Trifluoromethyl)-3-methyl-5-nitrobenzoic acid
  • 4-(Difluoromethyl)-3-ethyl-5-nitrobenzoic acid

These compounds share similar structural features but differ in the nature and position of substituents on the aromatic ring. The presence of the difluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs .

Properties

IUPAC Name

4-(difluoromethyl)-3-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-4-2-5(9(13)14)3-6(12(15)16)7(4)8(10)11/h2-3,8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRKECPKRLOSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(F)F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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